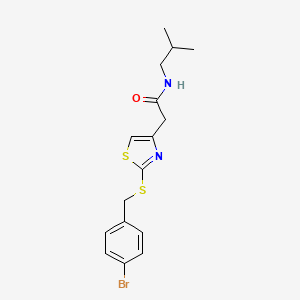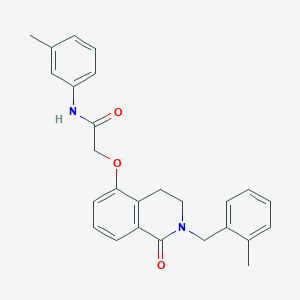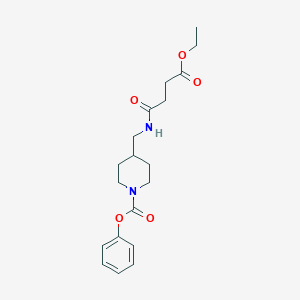
Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative that is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This can lead to a reduction in inflammation, cell proliferation, and cell migration, which are all processes that contribute to the development of various diseases.
Biochemical and Physiological Effects:
Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate in lab experiments is that it has shown promising results in various studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its potential applications in different fields.
Orientations Futures
There are several future directions for the study of Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, it would be interesting to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate is a chemical compound that has shown promising results in various studies. Its potential applications in medicinal chemistry, as well as other fields, make it an interesting compound to study. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate involves a series of steps. The first step involves the reaction between piperidine and ethyl 4-bromobutanoate, which results in the formation of ethyl 4-piperidin-1-yl-butyrate. This compound is then treated with sodium hydride and ethyl 4-bromo-4-oxobutanoate to yield Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate.
Applications De Recherche Scientifique
Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antifungal and antibacterial properties.
Propriétés
IUPAC Name |
phenyl 4-[[(4-ethoxy-4-oxobutanoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-2-25-18(23)9-8-17(22)20-14-15-10-12-21(13-11-15)19(24)26-16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWYBEQWRIWABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2622549.png)
![N-(2,4-difluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2622551.png)
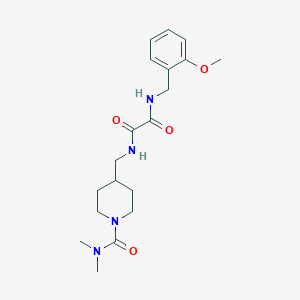
![N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2622553.png)
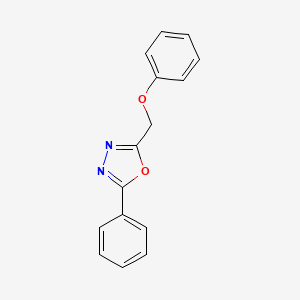
![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2622556.png)

![N-(4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2622560.png)
